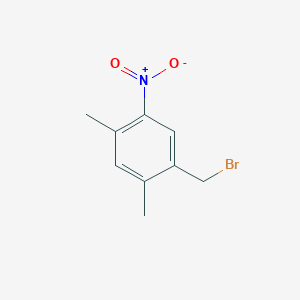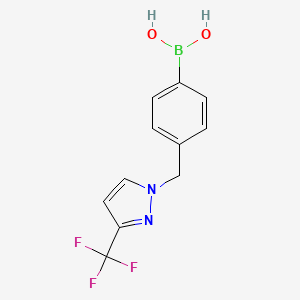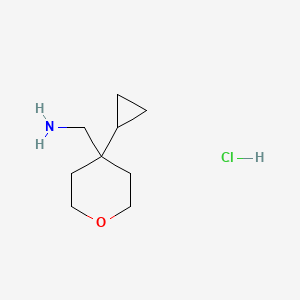
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2. This compound is characterized by a benzene ring substituted with a bromomethyl group, two methyl groups, and a nitro group. It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene typically involves a multi-step process starting from toluene. The steps include:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 2,4-dimethyl-5-nitrotoluene.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzyl derivatives.
Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.
Oxidation: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzoic acid.
Applications De Recherche Scientifique
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can also undergo redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Similar structure but lacks the nitro and additional methyl groups.
1,4-Dimethylbenzene: Lacks the bromomethyl and nitro groups, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring allows for selective reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1803807-56-8 |
|---|---|
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-2,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
CYOJMZDJJKLLOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CBr)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)


![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)



